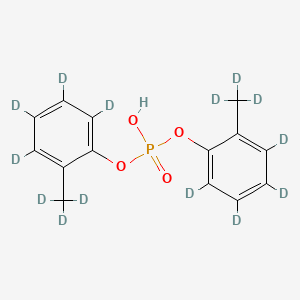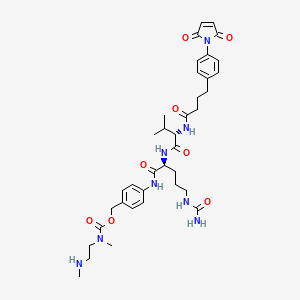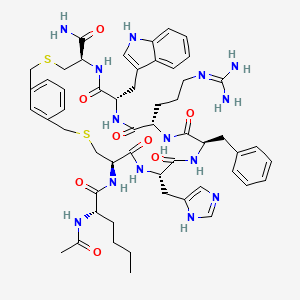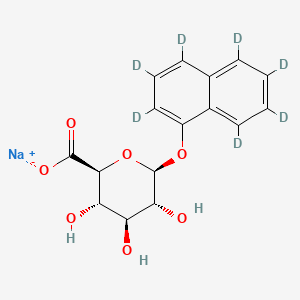
1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1-Naphthol is prepared by two main synthetic routes :
- Nitration and Hydrogenation:
- Naphthalene is nitrated to give 1-nitronaphthalene.
- 1-nitronaphthalene is then hydrogenated to form 1-naphthylamine.
- Finally, 1-naphthylamine undergoes hydrolysis to yield 1-naphthol.
- The reactions can be summarized as follows: [ \text{C}_{10}\text{H}_8 + \text{HNO}3 \rightarrow \text{C}{10}\text{H}_7\text{NO}_2 + \text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NO}_2 + 3\text{H}2 \rightarrow \text{C}{10}\text{H}_7\text{NH}_2 + 2\text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NH}_2 + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{OH} + \text{NH}_3 ]
- Hydrogenation and Oxidation:
- Naphthalene is hydrogenated to tetralin.
- Tetralin is then oxidized to 1-tetralone.
- 1-tetralone undergoes dehydrogenation to form 1-naphthol.
化学反応の分析
1-Naphthol undergoes various types of chemical reactions :
- Oxidation:
- 1-Naphthol can be oxidized to form 1,4-naphthoquinone.
- This reaction is often catalyzed by oxidizing agents such as potassium permanganate.
- Reduction:
- Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
- Substitution:
- The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.
- Reduction of diazo derivatives gives 4-amino-1-naphthol.
- Tautomerism:
- 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.
- This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.
科学的研究の応用
1-Naphthol has a wide range of applications in scientific research :
- Chemistry:
- Used as a precursor in the manufacturing of various azo dyes.
- Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.
- Biology:
- Acts as a biomarker in various biological studies.
- Plays a role in the Sakaguchi test for detecting arginine in proteins.
- Medicine:
- Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.
- Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.
- Industry:
- Utilized in the production of insecticides like carbaryl.
- Serves as a component in multifunctional material systems due to its stability and reactivity.
作用機序
1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.
類似化合物との比較
1-Naphthol is often compared with its isomer, 2-naphthol :
- 2-Naphthol:
- Differs by the location of the hydroxyl group on the naphthalene ring.
- More reactive than 1-naphthol.
- Widely used as an intermediate for the production of dyes and other compounds.
- Phenol:
- Naphthols are naphthalene homologues of phenol.
- Both exhibit phenolic properties but naphthols are more reactive.
1-Naphthol’s unique position of the hydroxyl group makes it particularly useful in specific chemical reactions and applications, distinguishing it from its isomer and other similar compounds.
特性
分子式 |
C16H15NaO7 |
|---|---|
分子量 |
349.32 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D; |
InChIキー |
NYYIXWAJCYTTOL-HSDKOQQFSA-M |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


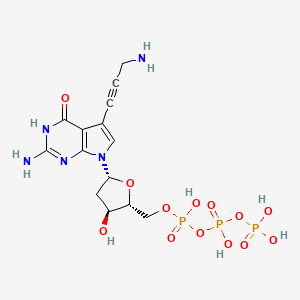
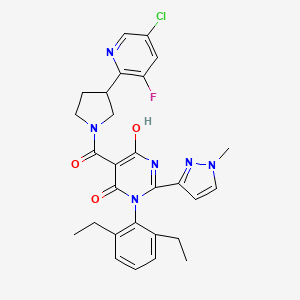
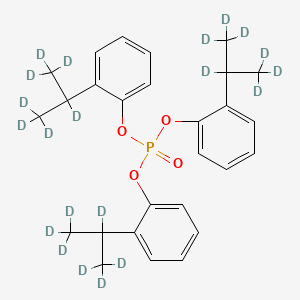
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
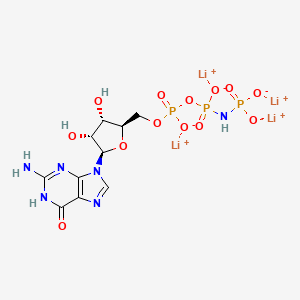
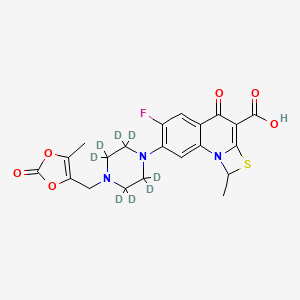
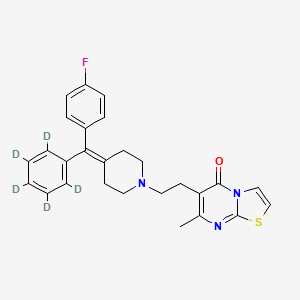
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
